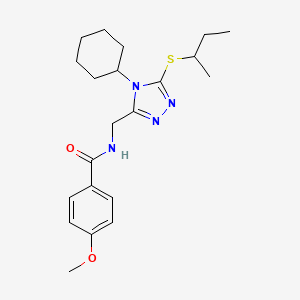

N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a cyclohexyl group at the 4-position of the triazole ring, a sec-butylthio substituent at the 5-position, and a 4-methoxybenzamide moiety linked via a methylene group.

Properties

IUPAC Name |

N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h10-13,15,17H,4-9,14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTODPMILRMHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Triazole Ring: : The triazole ring is synthesized via a cyclization reaction, often starting with hydrazine derivatives and appropriate alkylating agents.

Incorporation of the Cyclohexyl Group: : This can be achieved through a Friedel-Crafts alkylation or acylation reaction.

Addition of the Sec-Butylthio Group: : This step often employs a thiolation reaction using sec-butylthiol and suitable catalysts.

Introduction of the Methoxybenzamide Group: : This final step may involve an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent like EDCI or DCC.

Industrial Production Methods

On an industrial scale, these synthesis steps are optimized to ensure high yield and purity. Continuous flow chemistry techniques are often utilized to streamline the process and enhance safety. Scalability considerations include reagent availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can target the triazole ring or the methoxy group, depending on the reagents used.

Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the benzamide ring or the triazole moiety.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: : Alkyl halides, Grignard reagents, and strong nucleophiles like azides.

Major Products Formed

Sulfoxides and Sulfones: : Formed through oxidation.

Reduced Amines or Alcohols: : Resulting from reduction reactions.

Substituted Benzamides and Triazoles: : Through substitution reactions.

Scientific Research Applications

Chemistry: : Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: : Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: : Utilized in materials science and as an intermediate in the production of high-value chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. The presence of the triazole ring allows it to act as a versatile ligand, binding to active sites and modulating enzyme activity. Pathways involved may include inhibition of specific signaling pathways or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs with Varying Thioether Substituents

Key Compounds:

N-({4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide () Structural Difference: Replaces the sec-butylthio group with a 4-fluorobenzylthio substituent. This substitution may enhance binding affinity in biological targets (e.g., enzymes or receptors) due to aromatic stacking .

4-((4-Cyclohexyl-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzonitrile (6q) () Structural Difference: Substitutes sec-butylthio with a benzonitrile-linked indole group.

Data Table: Thioether Substituent Comparisons

Core Triazole Modifications

Key Compounds:

N-(trans-3-(5-(5-Ethoxypyridin-2-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)-7-fluoro-1,5-naphthyridine-4-carboxamide (18b) ()

- Structural Difference : Replaces cyclohexyl with pyridinyl and cyclobutyl groups.

- Impact : Pyridinyl substituents enhance water solubility and metal coordination capacity, relevant for enzyme inhibition (e.g., tankyrase) .

2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide () Structural Difference: Features bromophenyl and nitro groups. Impact: Electron-withdrawing groups (e.g., nitro) enhance nonlinear optical (NLO) properties, suggesting applications in materials science .

Data Table: Triazole Core Modifications

Benzamide Derivatives

Key Compounds:

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () Structural Difference: Replaces triazole with a thiadiazole ring.

N-(2,4-dichlorophenyl)-8-((5-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)octanamide (41) () Structural Difference: Incorporates a phthalazinone moiety. Impact: Extended conjugation may enhance biological activity (e.g., anticancer or antimicrobial) due to increased planar surface area .

Data Table: Benzamide Group Comparisons

| Compound | Core Heterocycle | Key Functional Groups |

|---|---|---|

| Target Compound | 1,2,4-Triazole | 4-Methoxybenzamide |

| 8a () | Thiadiazole | Acetylpyridinyl |

| 41 () | Phthalazinone | Hydroxypropyl, dichlorophenyl |

Biological Activity

N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound categorized as a heterocyclic compound due to its triazole ring structure. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

- Molecular Formula : C21H30N4O2S

- Molecular Weight : 402.56 g/mol

- CAS Number : 476448-67-6

The compound's structure incorporates various functional groups that contribute to its biological activity, including a methoxy group and a sec-butylthio group attached to the triazole ring.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as proteins and enzymes. The triazole ring allows it to act as a versatile ligand, modulating enzyme activity and potentially inhibiting specific signaling pathways or disrupting protein-protein interactions.

Antiproliferative Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(substituted triazole) | MCF-7 | 3.1 |

| N-(substituted triazole) | HCT 116 | 3.7 |

| N-(substituted triazole) | HEK 293 | 5.3 |

These results indicate that modifications in the structure can enhance the antiproliferative properties of similar compounds, suggesting that this compound may also possess significant anticancer potential .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Antioxidant assays demonstrated that certain derivatives exhibited improved antioxidative activity compared to standard compounds like butylated hydroxytoluene (BHT), indicating that the presence of the methoxy group contributes positively to its radical scavenging ability .

Case Studies

- Anticancer Studies : A study focused on various derivatives of triazole compounds found that those with similar structural motifs to this compound showed promising results in inhibiting tumor growth in vitro. The observed IC50 values ranged from low micromolar concentrations across different cancer cell lines.

- Antimicrobial Activity : Similar compounds have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) demonstrating effective inhibition at concentrations as low as 8 µM .

Q & A

Q. Analytical tools :

- Molecular docking (AutoDock Vina) to predict interactions with targets like cytochrome P450 ().

- In vitro assays (e.g., MIC for antimicrobial activity) to validate hypotheses ().

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer:

Root-cause analysis strategies :

- Purity verification : Use HPLC (≥95% purity threshold) to exclude batch variability ().

- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7) and incubation times ().

- Metabolic interference : Test for off-target effects using kinase profiling panels ().

Case study : Inconsistent anticancer activity may arise from differences in cellular uptake; address this via logP measurement () or Caco-2 permeability assays ().

Advanced: What mechanistic insights exist for this compound’s enzyme inhibition (e.g., tyrosinase)?

Answer:

Experimental approaches :

- Kinetic studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition ().

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to triazole-containing enzymes ().

- Site-directed mutagenesis : Identify critical residues (e.g., His263 in tyrosinase) through alanine scanning ().

Key finding : The sec-butylthio group enhances hydrophobic interactions with enzyme pockets, while the methoxybenzamide moiety participates in hydrogen bonding ().

Advanced: How to design stability studies under physiological conditions?

Answer:

Methodology :

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS ().

- Oxidative stress : Expose to H2O2 or liver microsomes to simulate Phase I metabolism ().

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light ().

Data interpretation : Degradation products (e.g., sulfoxide from thioether oxidation) indicate susceptibility to metabolic pathways ().

Advanced: How to validate target engagement in cellular models?

Answer:

Techniques :

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts ().

- RNAi knockdown : Compare activity in target-knockdown vs. wild-type cells ().

- Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging ().

Example : Reduced efficacy in CRISPR-edited cells lacking the putative target receptor validates specificity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.